molecular formula C15H16N2O5 B13756350 2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid

2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid

Cat. No.: B13756350
M. Wt: 304.30 g/mol
InChI Key: WZVSBGCAFFQRAN-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid is a compound that features a trimethoxyphenyl group attached to a nicotinic acid moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid typically involves the reaction of 3,4,5-trimethoxyaniline with nicotinic acid derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the amine and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: A psychoactive compound with hallucinogenic properties.

    3,4,5-Trimethoxybenzoic acid: Known for its anti-inflammatory and anti-microbial activities.

    Mescaline: A naturally occurring psychedelic compound.

Uniqueness

2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid is unique due to its combination of the trimethoxyphenyl group with a nicotinic acid moiety. This structure allows it to exhibit a broad range of biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

2-(3,4,5-trimethoxyanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O5/c1-20-11-7-9(8-12(21-2)13(11)22-3)17-14-10(15(18)19)5-4-6-16-14/h4-8H,1-3H3,(H,16,17)(H,18,19)

InChI Key

WZVSBGCAFFQRAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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